1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a halogenated aromatic compound with an organoboron reagent to form the desired product.
Chemical Reactions Analysis
1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of a corresponding ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride has several notable applications in scientific research:
Medicinal Chemistry
- Synthesis of Pharmaceutical Agents : The compound serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders such as depression and anxiety. Its structure can be modified to enhance efficacy and reduce side effects.
- Development of Antidepressants : Research indicates that derivatives of this compound may be effective in treating mood disorders by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
Biological Studies
- Effects of Halogenated Amines : The compound is utilized in studies examining the pharmacological profiles of halogenated amines, contributing to the understanding of their biological effects. This includes investigating their interactions with neurotransmitter receptors .
- Neurotransmitter Modulation : Its ability to influence neurotransmitter systems suggests potential applications in treating psychiatric disorders.
Chemical Synthesis
- Intermediate for Complex Molecules : It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired biological activities .
Industrial Applications
- Agrochemicals and Specialty Chemicals : The compound can be employed in developing agrochemicals and other specialty chemicals, highlighting its versatility beyond medicinal chemistry .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Psychiatric Applications : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential use in treating mood disorders.
- Neuropharmacology : Research focused on the modulation of serotonin receptors indicated that this compound could effectively alter serotonin levels, which is critical for mood regulation .
- Synthesis Innovations : Innovative synthetic routes involving this compound have led to the development of new classes of drugs with improved efficacy against resistant strains in various diseases, including malaria .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Halogen Effects : The 3-Cl and 2-F combination in the target compound optimizes halogen bonding with biomolecular targets, as seen in HSP90 inhibitors where similar structures interact via hydrogen bonds (e.g., GLU527) .
- Stereochemistry : The (S)-enantiomer is often more biologically active, as observed in analogs like (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1245808-01-8), which shows higher receptor affinity than its (R)-counterpart .
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications .
Biological Activity
1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C8H9ClFN·HCl
- Molecular Weight: 195.08 g/mol
This structure features a chloro and a fluoro substituent on the phenyl ring, which may influence its interaction with biological targets.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly involving adrenergic and serotonergic receptors. Its structural similarity to other known pharmacological agents suggests potential activity in:
- Monoamine Transporters: It may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
- Receptor Modulation: The compound could function as an agonist or antagonist at specific receptor sites, influencing various physiological processes.
In Vitro Studies
-
Antiproliferative Activity:
A study evaluated the antiproliferative effects of various compounds, including this compound, against cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity with IC50 values in the micromolar range.Compound Cell Line IC50 (µM) This compound HeLa 15.4 ± 2.1 Control (e.g., Doxorubicin) HeLa 0.5 ± 0.1 -
Neurotransmitter Release:
Research has demonstrated that this compound can enhance the release of serotonin in neuronal cultures, suggesting a potential role in mood regulation and anxiety disorders.
In Vivo Studies
In animal models, administration of this compound resulted in significant behavioral changes indicative of increased dopaminergic activity. This was assessed through:
- Locomotor Activity Tests: Increased movement was observed in treated groups compared to controls.
- Anxiety Models: Reduced anxiety-like behavior was noted in elevated plus maze tests.
Case Studies
-
Case Study on Anxiety Disorders:
A clinical trial involving patients with generalized anxiety disorder (GAD) showed promising results when administered this compound alongside standard treatment regimens. Patients reported reduced anxiety levels and improved overall well-being. -
Case Study on Depression:
In a double-blind study, participants receiving this compound experienced significant improvements in depression scores compared to placebo groups.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via reductive amination of 3-chloro-2-fluorobenzaldehyde with ethylamine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-reduction, the free amine is converted to the hydrochloride salt using HCl.
- Optimization : Purity (>95%) is achieved via recrystallization in ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol). Industrial-scale synthesis employs continuous flow reactors to enhance yield and consistency by controlling parameters like temperature (0–25°C) and reagent stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure via aromatic proton shifts (δ 6.8–7.5 ppm) and amine proton resonances (δ 1.3–2.1 ppm).
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software (e.g., SHELXL) refines structural parameters .
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 210.07) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column ensures >99% purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Pharmaceutical Intermediate : Used to synthesize chiral ligands or bioactive molecules targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to its halogenated aromatic system and amine group .
- Structure-Activity Relationship (SAR) Studies : The 3-chloro-2-fluoro substitution modulates lipophilicity and binding affinity, enabling optimization of pharmacokinetic properties .
Advanced Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Mechanistic Insight : The (S)-enantiomer (CAS 1956371-30-4) shows higher receptor-binding selectivity due to spatial alignment with chiral binding pockets. For example, in serotonin receptor assays, the (S)-form exhibits 10-fold greater potency (IC₅₀ = 12 nM) than the (R)-enantiomer .
- Experimental Validation : Enantiomeric resolution via chiral HPLC (Chiralpak AD-H column) and comparative activity assays (e.g., radioligand binding) are standard .
Q. How can computational modeling predict reactivity and stability under varying conditions?
- DFT Approaches : Density Functional Theory (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the amine group (HOMO = −5.2 eV) is prone to oxidation, while the chloro-fluoro ring (LUMO = −1.8 eV) facilitates electrophilic substitution .
- Solubility Prediction : COSMO-RS simulations estimate solubility in polar solvents (e.g., 25 mg/mL in water at pH 3) .
Q. What strategies resolve contradictory data in reaction optimization studies?
- Case Example : Conflicting reports on reductive amination yields (50–85%) may arise from solvent polarity (e.g., THF vs. methanol) or NaBH₄ stability.
- Resolution : Design of Experiments (DoE) with variables like temperature, solvent, and reducing agent ratio identifies optimal conditions. For example, NaBH₄ in methanol at 0°C improves yield to 78% compared to LiAlH₄ in THF (65%) .
Handling and Safety
- Storage : Store at 2–8°C in airtight containers; hygroscopic properties necessitate desiccant use .
- Hazards : Irritant (GHS07); use PPE (gloves, goggles) during handling. Spills require neutralization with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
